molecular formula C17H16ClFO B1343507 3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone CAS No. 898753-92-9

3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone

Cat. No.: B1343507
CAS No.: 898753-92-9
M. Wt: 290.8 g/mol
InChI Key: HPJRGRSTAFHVQS-UHFFFAOYSA-N
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Description

Product Overview 3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone ( 898753-92-9) is a synthetic organic compound with the molecular formula C₁₇H₁₆ClFO and a molecular weight of 290.76 g/mol . This compound is a propiophenone derivative, supplied for research and development purposes exclusively. Research Context and Potential Applications This compound is part of the cathinone family, a class of synthetic new psychoactive substances (NPS) that are structurally similar to amphetamines . Research into such chloro-cathinones is critical for several scientific fronts: Neurotoxicity and Cytotoxicity Studies: Related cathinones have been investigated for their potential to cause neuronal damage, including cytotoxicity in human neuroblastoma cell lines (e.g., SH-SY5Y), increases in reactive oxygen species, and disruption of mitochondrial membrane potential . Acetylcholinesterase (AChE) Inhibition: Emerging research indicates that various chloro-cathinones can inhibit the enzyme acetylcholinesterase, which plays a crucial role in the cholinergic nervous system . This presents a potential area for investigating the neurological effects of structural analogs. Forensic and Analytical Science: The synthesis and characterization of isomers like this compound are vital for creating reference standards. These standards enable the accurate identification and differentiation of closely related substances in forensic and clinical contexts, supporting public health and safety monitoring . Safety and Compliance This product is intended solely for research purposes and is not designed for human or veterinary therapeutic or recreational use . Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-3-4-12(2)13(7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJRGRSTAFHVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644753
Record name 1-(3-Chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-92-9
Record name 1-(3-Chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(2,5-dimethylphenyl)-5’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required product specifications.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these halogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

3’-Chloro-3-(2,5-dimethylphenyl)-5’-fluoropropiophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(2,5-dimethylphenyl)-5’-fluoropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 3’-Chloro-3-(2,5-dimethylphenyl)-4’-fluoropropiophenone
  • 3’-Chloro-3-(2,5-dimethylphenyl)-3’-fluoropropiophenone

Comparison: Compared to its analogs, 3’-Chloro-3-(2,5-dimethylphenyl)-5’-fluoropropiophenone exhibits unique reactivity due to the position of the fluorine atom. This positional difference can influence the compound’s chemical behavior, biological activity, and potential applications. Its distinct structure makes it a valuable compound for specific research and industrial purposes.

Biological Activity

3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone (CAS Number: 898755-14-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H16ClFO
  • Molecular Weight : 290.77 g/mol
  • Purity : 97%

Research indicates that compounds similar to this compound often exhibit anticancer properties through various mechanisms, including:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of this class can inhibit the proliferation of cancer cells, with IC50 values indicating effective concentrations for inducing cell death .
  • Induction of Apoptosis : The compound may activate apoptotic pathways, involving caspase activation and subsequent cleavage of PARP (Poly (ADP-ribose) polymerase), leading to programmed cell death .
  • Cell Cycle Arrest : Compounds in this category have been observed to cause cell cycle arrest at specific phases (e.g., G2/M phase), which is critical in cancer treatment strategies .

Anticancer Activity

A comprehensive study evaluated various derivatives of related compounds against different cancer cell lines. The findings are summarized in the following table:

CompoundCancer Cell LineIC50 (nM)Mechanism
Compound ASKBR-3 (Breast)2.0Apoptosis induction
Compound BMCF-7 (Breast)1.5Cell cycle arrest
Compound CHeLa (Cervical)3.0Apoptosis induction

These results indicate that the derivatives, including those structurally related to this compound, demonstrate significant anticancer properties through multiple mechanisms .

Case Studies

  • Case Study on SKBR-3 Cells :
    • Treatment with a derivative led to a significant increase in sub-G1 phase cells, indicating apoptosis. The activation of caspase-3 was confirmed through Western blot analysis, showing increased levels post-treatment .
  • In Vivo Studies :
    • In animal models, compounds similar to this compound demonstrated reduced tumor sizes and improved survival rates when administered alongside conventional chemotherapy agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key observations include:

  • Substituent Effects : The presence of chloro and fluorine atoms significantly enhances the compound's potency against cancer cell lines.
  • Dimethyl Substitution : The dimethyl groups on the phenyl ring contribute to increased lipophilicity and cellular uptake, thereby enhancing biological activity .

Q & A

Q. How can forced degradation studies inform analytical method development?

  • Methodological Answer : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions. Analyze degradation products via LC-HRMS to identify major pathways (e.g., hydrolysis of the ketone group). Develop stability-indicating HPLC methods with peak purity algorithms .

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